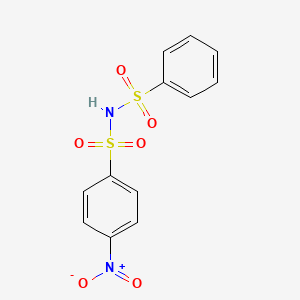![molecular formula C22H25FN4O3 B2479050 4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894013-95-7](/img/structure/B2479050.png)
4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25FN4O3 and its molecular weight is 412.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Radioligands for Neurological Studies : Compounds structurally related to the query molecule have been developed as PET (Positron Emission Tomography) radioligands for imaging serotonin 5-HT1A receptors in the brain. These studies are crucial for understanding neuropsychiatric disorders and developing targeted therapies (García et al., 2014).
Kinase Inhibitors for Cancer Therapy : Analogues with fluorophenyl and piperazine moieties have been identified as potent and selective inhibitors of the Met kinase superfamily, showing promise in cancer therapy. These compounds have been advanced into clinical trials due to their efficacy in tumor models and favorable pharmacokinetic profiles (Schroeder et al., 2009).
Antimicrobial and Antiviral Agents : New chemical entities containing piperazine and fluorophenyl groups have been explored for their antimicrobial and antiviral activities. This includes the development of compounds with selective killing mechanisms against bacterial persisters without affecting normal antibiotic-sensitive cells, addressing a significant challenge in infectious disease treatment (Kim et al., 2011).
Development of Antipsychotic Drugs : The structural motif found in the query compound is similar to those in molecules studied for their potential as antipsychotic drugs. This includes the design of dopamine D-2 antagonists with reduced side effects, highlighting the role of chemical structure in the pharmacological profile and therapeutic index of new drug candidates (van Wijngaarden et al., 1987).
Analgesic Activity Enhancement : Studies on chemical modification of compounds containing piperazine and fluorophenyl groups to improve analgesic activity and reduce side effects underscore the importance of structural optimization in drug development. Such research endeavors aim to produce more effective and safer analgesics for clinical use (Nie et al., 2020).
properties
IUPAC Name |
4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c1-30-18-6-4-5-17(14-18)27-15-16(13-21(27)28)24-22(29)26-11-9-25(10-12-26)20-8-3-2-7-19(20)23/h2-8,14,16H,9-13,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVQLJCHHFSSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)
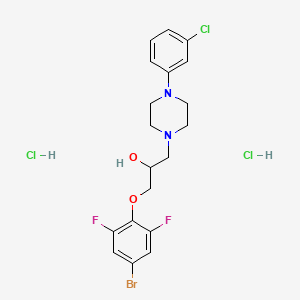
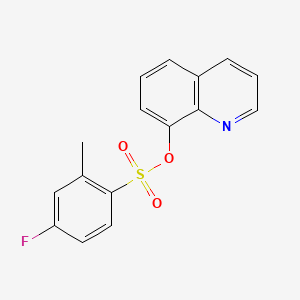
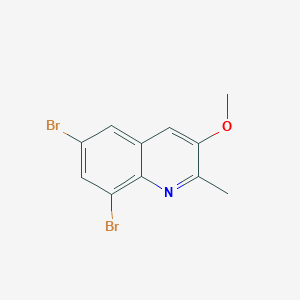
![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)
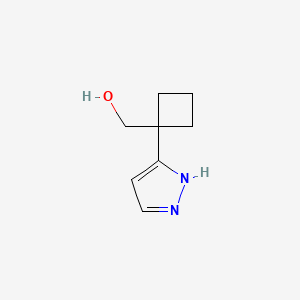
![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)
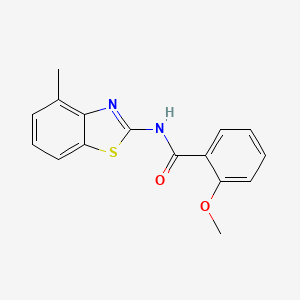
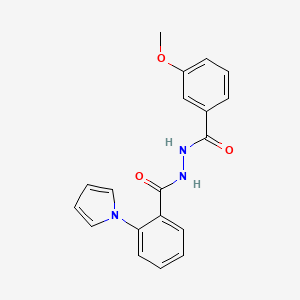
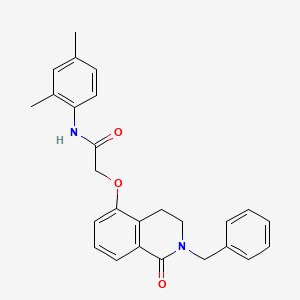

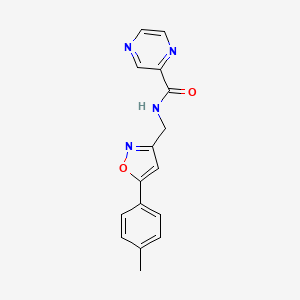
![(Z)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2478986.png)
